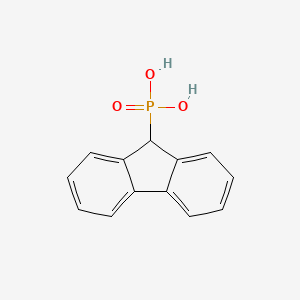

9h-Fluoren-9-ylphosphonic acid

Description

Contextual Significance of Phosphonic Acids in Organic and Inorganic Chemistry

Phosphonic acids, and their corresponding esters known as phosphonates, are a class of organophosphorus compounds characterized by a C-PO(OH)2 or C-PO(OR)2 group, respectively. wikipedia.org They are structurally analogous to carboxylic acids but exhibit distinct chemical properties that render them invaluable in a multitude of applications.

In organic chemistry, phosphonic acids are utilized as synthetic intermediates. atamanchemicals.com They are also employed as mild reducing agents. atamanchemicals.com Their derivatives, phosphonates, are crucial in reactions like the Horner-Wadsworth-Emmons reaction, a cornerstone for the synthesis of alkenes.

In the realm of inorganic chemistry, phosphonic acids are widely recognized for their exceptional ability to act as chelating agents, binding strongly to various metal ions. wikipedia.orgresearchgate.net This property is harnessed in applications such as water treatment, where they act as scale and corrosion inhibitors by sequestering metal ions and preventing the formation of insoluble precipitates. wikipedia.orgresearchgate.net The introduction of an amine group into the phosphonate (B1237965) molecule can further enhance its metal-binding capabilities. wikipedia.org

The Fluorene (B118485) Motif: Structural Foundation for Advanced Chemical Systems

The fluorene moiety, a polycyclic aromatic hydrocarbon, serves as a versatile and structurally robust scaffold in the design of advanced chemical systems. mdpi.com Its rigid, planar structure, coupled with its unique electronic and photophysical properties, makes it an attractive component in materials science and medicinal chemistry. researchgate.net

The C9 position of the fluorene ring is particularly amenable to functionalization, allowing for the introduction of various substituents that can significantly modulate the molecule's properties. mdpi.com This adaptability enables the creation of a wide array of fluorene-based compounds with tailored characteristics for specific applications. For instance, modifications at this position can influence the absorption and emission properties of the resulting molecules, a key aspect in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com

Research Landscape and Emerging Directions for 9H-Fluoren-9-ylphosphonic Acid

Current research on this compound and its derivatives is expanding into several promising areas. A significant focus lies in materials science, where these compounds are being investigated for the creation of novel hybrid organic-inorganic materials. researchgate.net The phosphonic acid group can act as an anchor, grafting the fluorene unit onto metal oxide surfaces or integrating it into metal-organic frameworks (MOFs). researchgate.net This can lead to materials with interesting magnetic, electronic, or luminescent properties. researchgate.net

Another burgeoning area of research is in the development of chemosensors. The fluorene unit often acts as a fluorophore, and the phosphonic acid group can serve as a selective binding site for specific ions. researchgate.netresearchgate.net The binding of a target ion can induce a change in the fluorescence of the molecule, providing a detectable signal. For example, phosphonic acid-functionalized fluorene derivatives have been synthesized and evaluated as chemoselective sensors for Fe3+ ions. researchgate.netresearchgate.net

Furthermore, the biological activities of fluorene-containing compounds are being explored. The structural similarity of the phosphonic acid group to the phosphate (B84403) group suggests that these molecules could act as mimics or inhibitors in biological systems. wikipedia.org Research has indicated that this compound has been studied for its potential to inhibit certain enzymes. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C13H11O3P |

| Molecular Weight | 244.20 g/mol ontosight.ai |

| CAS Number | 6344-53-2 ontosight.ai |

| Synonyms | FLUOREN-9-YL-PHOSPHONIC ACID, NSC51302, CHEMBL105772 ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O3P/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTWMJRGKYHMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287476 | |

| Record name | 9H-fluoren-9-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-53-2 | |

| Record name | NSC51302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluoren-9-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Fluoren 9 Ylphosphonic Acid and Its Chemical Analogues

Direct Synthesis Strategies of 9H-Fluoren-9-ylphosphonic Acid

The direct introduction of a phosphonic acid group at the 9-position of the fluorene (B118485) scaffold is a key strategy for synthesizing the parent compound, this compound. One of the most established methods for forming a carbon-phosphorus bond is the Michaelis-Arbuzov reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the treatment of an alkyl halide with a trialkyl phosphite (B83602) to yield a dialkyl phosphonate (B1237965). nih.govorganic-chemistry.org In the context of fluorenylphosphonates, this would involve reacting 9-bromo-9-substituted-fluorene with a trialkyl phosphite. The resulting phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid.

A notable variation is the radical Arbuzov reaction, which offers a milder alternative to the traditional high-temperature conditions. chinesechemsoc.orgchinesechemsoc.org This photoredox-catalyzed reaction can proceed at room temperature and demonstrates broad functional group tolerance. chinesechemsoc.orgchinesechemsoc.org For instance, new radical phosphonylation reagents like 9-fluorenyl o-phenylene phosphite have been developed. The reaction of alkyl bromides or iodides with this reagent, followed by workup with an alcohol, yields the corresponding alkylphosphonates in good yields. chinesechemsoc.orgchinesechemsoc.org This method is applicable to a wide range of alkyl halides, including primary, secondary, and even tertiary ones, making it suitable for creating diverse fluorenylphosphonate derivatives. chinesechemsoc.orgchinesechemsoc.org

Another approach involves the reaction of 9-bromofluorene (B49992) with phenylphosphinic acid in the presence of diisopropylethylamine and trimethylsilyl (B98337) chloride to yield (9H-Fluoren-9-yl)(phenyl)phosphinic acid. nih.gov While this yields a phosphinic acid derivative rather than a phosphonic acid, it demonstrates a direct method for functionalizing the 9-position with a phosphorus-containing group.

Regioselective Functionalization of the Fluorene Backbone in Phosphonic Acid Derivatives

Carbon-Carbon Coupling Reactions: Suzuki-Miyaura Approaches to Phosphonic Acid-Functionalized Fluorenes

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective functionalization of the fluorene backbone in phosphonic acid derivatives. acs.org This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. acs.org In the synthesis of phosphonic acid-functionalized fluorenes, this approach is often used to introduce various substituents at specific positions on the fluorene ring system.

For example, a model compound, 9,9-bis(3′-phosphatepropyl)-2,7-diphenylfluorene sodium salt, was synthesized via a Suzuki-Miyaura coupling of a phosphonic acid-substituted 2,7-dibromofluorene (B93635) monomer with phenylboronic acid, using Pd(OAc)2 as the catalyst. acs.org This demonstrates the feasibility of attaching aryl groups to a fluorene core that already bears phosphonate functionalities at the 9-position.

Furthermore, controlled Suzuki-Miyaura coupling polymerization has been employed to create functionalized polyfluorenes with phosphonic acid end-groups. d-nb.info This living polymerization technique utilizes specific palladium(II) complexes as initiators, which can incorporate protected phosphonic acid groups. d-nb.info This method allows for the precise synthesis of polymers with well-defined molecular weights and narrow distributions, where the phosphonic acid group is located at the initiating chain end. d-nb.inforesearchgate.net

Stereoselective Alkylation and Substitution Reactions at the 9-Position of Fluorene

Achieving stereocontrol at the C9 position of the fluorene ring is crucial for applications in asymmetric synthesis and chiral materials. Stereoselective alkylation and substitution reactions provide a pathway to introduce chirality at this specific carbon atom.

One approach involves the alkylation of chiral N-acyl oxazolidinones. A method has been developed for the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones, which directly installs an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov While not directly on a fluorene system, this principle can be adapted. Another study demonstrated the stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters, proceeding through a radical mechanism to produce alkylated products with excellent diastereoselectivity. ehu.es

In the context of fluorene derivatives, the alkylation of α-amino esters with 9-bromo-9-phenylfluorene (B18599) is a key step in preparing N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable chiral building blocks for asymmetric synthesis. orgsyn.org The stereoselectivity of these reactions is a critical aspect, often influenced by the choice of reagents, solvents, and reaction conditions.

Derivatization from 9-Fluorenone (B1672902) Precursors

9-Fluorenone serves as a versatile and readily available precursor for the synthesis of this compound and its derivatives. The carbonyl group at the 9-position is a prime target for various chemical transformations.

One common strategy is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. tandfonline.comugr.es This reaction, when applied to 9-fluorenone, can generate α-hydroxyphosphonates. Subsequent reduction of the hydroxyl group would lead to the desired 9H-fluoren-9-ylphosphonate.

Another route starting from 9-fluorenone involves its conversion to 9-bromo-9-substituted fluorenes. For example, 9-phenyl-9-fluorenol (B15170) can be synthesized by reacting fluorenone with phenyllithium (B1222949) or phenylmagnesium bromide. orgsyn.org This alcohol can then be converted to 9-bromo-9-phenylfluorene using hydrobromic acid. orgsyn.org The resulting 9-bromo derivative can then undergo a Michaelis-Arbuzov reaction to introduce the phosphonate group. wikipedia.org

Furthermore, 9-fluorenone can be converted into various derivatives that can then be functionalized. For instance, condensation reactions with thiosemicarbazide (B42300) can yield thiosemicarbazones, which can be further modified. nih.govmdpi.com

Synthesis of Polymeric and Supramolecular Phosphonate Derivatives

Phosphonate-Functionalized Copolymers through Polymerization and Post-Functionalization Strategies

The incorporation of fluorenylphosphonate moieties into polymeric structures has led to the development of materials with interesting optical and electronic properties. Two main strategies are employed for this purpose: direct polymerization of functionalized monomers and post-polymerization functionalization.

Direct Polymerization: This approach involves the polymerization of monomers that already contain the phosphonate group. For example, an anionic, phosphonate-functionalized polyfluorene was synthesized through a Suzuki polycondensation reaction of a phosphonic acid-substituted 2,7-dibromofluorene with a phenyldiboronic ester. acs.org This method allows for the direct incorporation of the phosphonate groups into the polymer backbone or side chains. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have also been used to polymerize a variety of functional monomers, which could include fluorenylphosphonates. cmu.edu

Post-Functionalization Strategies: This strategy involves first synthesizing a precursor polymer, typically containing reactive groups, and then introducing the phosphonate functionality in a subsequent step. For instance, copolymers with bromohexyl side chains have been synthesized using either Yamamoto or Suzuki protocols. rsc.orgresearchgate.netrsc.org These precursor polymers were then treated with triethyl phosphite to introduce the phosphonate groups onto the side chains. rsc.orgresearchgate.netrsc.org This method offers flexibility as the same precursor polymer can be modified with different functional groups.

The resulting phosphonate-functionalized polymers often exhibit high solubility in polar solvents and can be used in applications such as chemosensors and as electron injection layers in polymer light-emitting diodes (PLEDs). acs.orgrsc.org

Synthesis of Phosphonic Acid Derivatives for Supramolecular Building Blocks

Phosphonic acids have emerged as highly effective and versatile building blocks, or tectons, for the rational design and construction of supramolecular assemblies and crystalline hybrid materials. researchgate.netsdbindex.com Their utility stems from the phosphonic acid group, -P(O)(OH)₂, which is a robust and geometrically well-defined trifunctional linker. It can act as a strong proton donor and a multidentate acceptor, enabling the formation of extensive and predictable hydrogen-bonding networks. Furthermore, it serves as an excellent ligand for coordinating with a wide range of metal ions, providing stable chemical binding to form coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.org

When combined with large, rigid, and functional organic scaffolds, such as the 9H-fluorene core, the resulting phosphonic acid derivatives become powerful tools in crystal engineering. The fluorene unit provides a bulky, structurally rigid, and often photo-luminescent platform. rsc.org The synthesis of molecules like this compound and its analogues is therefore of significant interest for creating advanced materials with applications in areas like magnetic refrigeration and photocatalysis. researchgate.net

The primary and most widely employed method for creating the crucial carbon-phosphorus (P-C) bond in these compounds is the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide. organic-chemistry.org For the synthesis of this compound, the reaction starts with a suitable precursor like 9-bromo-9H-fluorene.

The general synthetic pathway can be described in two main steps:

Michaelis-Arbuzov Reaction: 9-Bromo-9H-fluorene is reacted with an excess of triethyl phosphite. The reaction is typically performed by heating the neat mixture. The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon at the C-9 position of the fluorene, displacing the bromide ion. This forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction, yielding diethyl 9H-fluoren-9-ylphosphonate and bromoethane (B45996) as a byproduct. wikipedia.orgorganic-chemistry.org

Acid Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the free phosphonic acid. This is commonly achieved by refluxing the ester in a strong acid, such as concentrated hydrochloric acid, which cleaves the ethyl ester groups.

This fundamental methodology can be adapted to create a variety of substituted fluorenylphosphonic acids designed to fine-tune the properties of the final supramolecular assembly. By starting with appropriately substituted fluorene precursors, researchers can introduce additional functional groups or bulky substituents to control the steric interactions and solid-state packing of the building blocks. researchgate.net For example, bulky tert-butyl groups have been added to the fluorene backbone to construct elaborate polynuclear metal clusters. researchgate.net

The table below summarizes the synthesis of several bulky phosphonic acid ligands based on the fluorene scaffold, which have been successfully used to construct complex 3d-Gd metal clusters for potential use as magnetic coolers. researchgate.net

Table 1: Synthesis of Bulky Fluorenylphosphonic Acid Derivatives for Supramolecular Construction

| Starting Material | Key Reagents | Resulting Phosphonic Acid Building Block |

|---|---|---|

| 9-Bromo-9-methyl-9H-fluorene | 1. Triethyl phosphite2. Conc. HCl | (9-Methyl-9H-fluoren-9-yl)phosphonic acid |

| 9-Bromo-2,7-di-tert-butyl-9-methyl-9H-fluorene | 1. Triethyl phosphite2. Conc. HCl | (2,7-Di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid |

The following table provides a more detailed look at a representative synthesis for a key phosphonate ester intermediate.

Table 2: Representative Synthesis of Diethyl 9H-fluoren-9-ylphosphonate

| Step | Reactants & Reagents | Reaction Conditions | Product |

|---|---|---|---|

| 1 | 9-Bromo-9H-fluorene, Triethyl phosphite | Neat mixture, heated to reflux (approx. 150-160 °C) for several hours. | Diethyl 9H-fluoren-9-ylphosphonate |

This strategic synthesis of tailored phosphonic acid derivatives based on the fluorene framework underscores the power of molecular design in supramolecular chemistry, enabling the construction of highly ordered and functional solid-state materials. researchgate.net

Advanced Spectroscopic and Structural Characterization of 9h Fluoren 9 Ylphosphonic Acid Compounds

Solid-State Structure Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise information about the atomic arrangement within a crystal. uhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms, bond lengths, and bond angles can be determined. uhu-ciqso.esspringernature.com This method is indispensable for understanding the solid-state structure of 9H-fluoren-9-ylphosphonic acid compounds.

Single crystal X-ray diffraction studies have been instrumental in elucidating the molecular structures of various this compound derivatives and their complexes. nih.govresearchgate.net For instance, the crystal structure of (9H-Fluoren-9-yl)(phenyl)phosphinic acid reveals that molecules form dimeric units through hydrogen bonding. nih.gov The fluorene (B118485) ring systems in these dimers are nearly coplanar. nih.gov

The synthesis of different derivatives, such as those with bulky substituents like tert-butyl groups, has been undertaken to create new ligands for constructing metal clusters. researchgate.net For example, (9-methyl-9H-fluoren-9-yl)phosphonic acid and its derivatives have been used to build cobalt(II)-gadolinium(III) clusters. researchgate.net The varied steric hindrance of the fluorenyl groups influences the resulting cluster formation. researchgate.net

Interactive Table: Crystallographic Data for (9H-Fluoren-9-yl)(phenyl)phosphinic Acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅O₂P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 16.3456 (7) |

| c (Å) | 9.5343 (4) |

| α (°) | 90 |

| β (°) | 101.876 (2) |

| γ (°) | 90 |

| Volume (ų) | 1541.28 (11) |

| Z | 4 |

The solid-state packing of this compound derivatives is significantly influenced by non-covalent interactions, namely hydrogen bonding and π-π stacking. nih.govresearchgate.net

Hydrogen Bonding: Phosphinic acids typically form chain structures through hydrogen bonds between adjacent acid groups. nih.gov In the case of (9H-Fluoren-9-yl)(phenyl)phosphinic acid, pairs of molecules are joined by O—H⋯O hydrogen bonds, forming centrosymmetric dimers. nih.gov The O···O distance of 2.5107 (15) Å suggests a moderately strong hydrogen bond. nih.gov

Pi-Stacking: The aromatic fluorenyl groups provide a platform for π-π stacking interactions, which play a crucial role in the supramolecular assembly. nih.govrsc.orgscispace.com In the crystal structure of (9H-Fluoren-9-yl)(phenyl)phosphinic acid, these interactions connect the hydrogen-bonded dimers into continuous chains. nih.gov The centroid-to-centroid distance between the five-membered rings of the fluorene systems is 3.6273 (9) Å, with a ring slippage of 0.825 Å. nih.gov The perpendicular distances between the benzene (B151609) rings are 3.4831 (6) and 3.4608 (6) Å. nih.gov

These intermolecular forces, including van der Waals forces, are critical in stabilizing the crystal packing of fluorene derivatives. mdpi.com The analysis of Hirshfeld surfaces can provide further insights into these interactions. mdpi.comresearchgate.net

Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule. uni-ruse.bg

For diethyl (9H-fluoren-2-yl)phosphonate, the ¹H NMR spectrum in CDCl₃ shows signals for the fluorenyl protons between δ 7.35 and 8.00 ppm, a singlet for the CH₂ group at δ 3.94 ppm, and signals for the ethyl groups. rsc.org The ¹³C NMR spectrum exhibits signals for the aromatic carbons, the phosphonate-bearing carbon, the CH₂ carbon, and the ethyl carbons. rsc.org The coupling between the carbon and phosphorus atoms is also observed. rsc.org

In the case of (9H-Fluoren-9-yl)urea, a full assignment of the ¹H and ¹³C NMR spectra was achieved using 2D NMR techniques like COSY, HMQC, and HMBC. uni-ruse.bg The experimental data were also compared with quantum chemistry calculations. uni-ruse.bg

Interactive Table: Selected NMR Data for Diethyl (9H-fluoren-2-yl)phosphonate in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Key Couplings |

| ¹H | 8.00 (d), 7.88–7.81 (m), 7.57 (d), 7.42–7.35 (m), 3.94 (s), 4.21–4.07 (m), 1.34 (t) | J = 13.1 Hz (d), J = 7.3 Hz (d), J = 7.1 Hz (t) |

| ¹³C | 145.8, 143.9, 143.1, 140.5, 130.6, 128.4, 128.0, 127.0, 125.9, 125.2, 120.7, 119.8, 62.0, 36.8, 16.3 | d, J = 16.4 Hz; d, J = 10.8 Hz; d, J = 10.5 Hz; d, J = 187.6 Hz; d, J = 16.5 Hz; d, J = 5.2 Hz; d, J = 6.4 Hz |

³¹P NMR spectroscopy is a highly sensitive and specific technique for studying phosphorus-containing compounds due to the 100% natural abundance of the ³¹P nucleus. mdpi.com It provides valuable information about the oxidation state, coordination number, and chemical environment of the phosphorus atom. mdpi.com

The ³¹P NMR chemical shift is a key parameter. For diethyl (9H-fluoren-2-yl)phosphonate, the ³¹P NMR spectrum in CDCl₃ shows a single resonance at δ 19.96 ppm. rsc.org For diethyl (9,9-dimethyl-9H-fluoren-2-yl)phosphonate, the chemical shift is similar at δ 20.05 ppm. rsc.org These values are characteristic of phosphonates. The technique is also used for the characterization of synthetic phosphonic acids that can act as inhibitors for certain enzymes. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. nih.govresearchgate.net

The FT-IR spectrum of (9H-Fluoren-9-yl)(phenyl)phosphinic acid shows characteristic absorption bands. nih.gov For instance, a very strong band at 1174 cm⁻¹ and a strong band at 982 cm⁻¹ are likely associated with the P=O and P-O stretching vibrations of the phosphinic acid group. nih.gov Aromatic C-H stretching vibrations are observed around 3064 cm⁻¹. nih.gov The spectrum of 2,7-dichloro-9H-fluorene shows distinct bands that change upon oxidation to 2,7-dichloro-9H-fluoren-9-one, notably the appearance of a strong C=O stretching band around 1712 cm⁻¹. scirp.org Novel phosphonic acid-functionalized fluorene derivatives have been synthesized and their interaction with metal ions, such as Fe³⁺, has been studied using FT-IR, which showed the disappearance of P=O and P-OH peaks and the formation of new P-O-Fe bands. researchgate.netresearchgate.netresearchgate.net

Interactive Table: Characteristic FT-IR Bands for (9H-Fluoren-9-yl)(phenyl)phosphinic Acid nih.gov

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 3064 | weak | Aromatic C-H stretch |

| 1592 | medium | Aromatic C=C stretch |

| 1440 | medium | Aromatic C=C stretch |

| 1174 | very strong | P=O stretch |

| 1131 | strong | P-O-H bend / C-P stretch |

| 982 | very strong | P-O stretch |

| 735 | strong | C-H out-of-plane bend |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the compound's molecular weight and offers insights into its structural arrangement through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of such organophosphorus compounds. rsc.orguni-marburg.de

The primary role of mass spectrometry in the analysis of this compound is the confirmation of its molecular mass. The exact mass of the molecule is determined by measuring the mass-to-charge ratio (m/z) of its molecular ion. For this compound (C₁₃H₁₁O₃P), the expected monoisotopic mass is approximately 246.0446 g/mol . High-resolution mass spectrometry can confirm this mass with high accuracy, which is a definitive step in its identification.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. The high-energy ionization methods, in particular, can induce significant fragmentation, revealing details about the compound's structural moieties. uni-marburg.de The carbon-phosphorus (C-P) bond in phosphonates is notably stable. asm.org However, fragmentation can occur at other points in the molecule. For this compound, the most anticipated fragmentation pathways would involve the loss of the phosphonic acid group or cleavage within the fluorenyl ring system.

A plausible fragmentation pattern would prominently feature the stable 9H-fluorenyl cation (m/z 165) due to the cleavage of the C-P bond. Other significant fragments could arise from the loss of water (H₂O) or hydroxyl (-OH) groups from the phosphonic acid moiety.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Notes |

| 247 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI-MS. |

| 246 | [M]⁺ | Molecular ion. |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation, resulting from the cleavage of the C-P bond. A highly stable and likely abundant fragment. |

| 81 | [PO₃H₂]⁺ | Phosphonic acid moiety. |

| 65 | [PO₂H₂]⁺ | Fragment from the phosphonic acid group. |

Other Spectroscopic Techniques for Specialized Analyses (e.g., UV-Vis for Degradation Products)

Beyond mass spectrometry, other spectroscopic techniques are vital for specialized analyses of this compound, particularly for monitoring its stability and identifying potential degradation products. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for this purpose. csic.es The fluorene moiety possesses a characteristic chromophore that absorbs UV light, and any alteration to this structure due to degradation will result in a noticeable change in the UV-Vis absorption spectrum. researchgate.net

The degradation of this compound could potentially lead to the formation of compounds such as 9-fluorenol and 9-fluorenone (B1672902) through oxidation or other chemical transformations. csic.es These potential degradation products have distinct UV-Vis absorption profiles that can be used for their identification and quantification in a sample mixture. For instance, the formation of 9-fluorenone introduces a carbonyl group conjugated with the aromatic system, causing a significant shift in the absorption maxima compared to the parent compound or 9-fluorenol. csic.esnist.gov

By monitoring the UV-Vis spectrum of a solution of this compound over time or under specific stress conditions (e.g., exposure to light, heat, or oxidizing agents), one can track the appearance of new absorption bands corresponding to these degradation products. This allows for a qualitative and sometimes quantitative assessment of the compound's stability. csic.es

Table 2: Characteristic UV-Vis Absorption Maxima (λmax) for Potential Degradation Products

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Characteristic λmax (nm) | Reference |

| 9-Fluorenol | C₁₃H₁₀O | 182.22 | ~266, 288, 298 | csic.esnist.gov |

| 9H-Fluoren-9-one | C₁₃H₈O | 180.20 | ~255, 290, 300, 370-380 | csic.esnist.gov |

The analysis of fluorene degradation through UV-Vis spectroscopy is a well-established method. csic.es The appearance of a bright yellow color in a solution, for example, can be an indicator of degradation, as was observed in cultures degrading fluorene. csic.es This color change corresponds to the formation of new chromophores that absorb in the visible region of the spectrum.

Theoretical and Computational Investigations of 9h Fluoren 9 Ylphosphonic Acid

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. scispace.com It is based on the principle that all the properties of a system can be determined from its electron density. scispace.com DFT has been widely applied to study fluorene-containing compounds and phosphonates, providing valuable information about their electronic properties and reactivity.

DFT calculations have been instrumental in understanding the electronic structure of various materials, helping to interpret experimental data from techniques like hard x-ray photoelectron spectroscopy. aps.org For instance, DFT has been used to study the valence band features and establish the existence of charge density wave states in certain materials. aps.org In the context of fluorene (B118485) derivatives, DFT calculations, often in conjunction with experimental techniques like X-ray crystallography, have been used to elucidate the electronic and molecular structures of these compounds. acs.orgmun.ca These studies provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its chemical behavior.

Furthermore, DFT is employed to predict the reactivity of molecules. Conceptual DFT provides a framework for defining and calculating reactivity descriptors that help in understanding and predicting the outcomes of chemical reactions. rsc.org For example, DFT calculations have been used to investigate the mechanism of reactions involving fluorene derivatives, such as the regioselectivity of certain chemical transformations. mun.ca The application of DFT also extends to the study of phosphonate-containing compounds, where it has been used to analyze their electronic structure and potential as inhibitors for various enzymes. nih.gov

A study on new phosphonic acid-functionalized fluorene derivatives, specifically 9,9-bis(3'-phosphonic acid propyl)-2,7-diphenylfluorene and 2,7-diphenylfluorene-9-ylphosphonic acid, utilized DFT to support their findings from photophysical studies and NMR spectroscopy. 17img.cnresearchgate.net These computational approaches are crucial for understanding the electronic transitions and the nature of the excited states, which are fundamental to their fluorescence properties.

| Application of DFT | Investigated Properties | Key Findings |

| Electronic Structure Analysis | Valence band features, charge density waves | Good agreement between theoretical calculations and experimental data. aps.org |

| Molecular Structure Elucidation | Bond lengths, bond angles, electron density distribution | Provided detailed structural information for fluorene and phosphonate (B1237965) derivatives. acs.orgmun.ca |

| Reactivity Prediction | Reaction mechanisms, regioselectivity | Explained the observed outcomes of chemical reactions involving fluorene compounds. mun.ca |

| Enzyme Inhibition Studies | Electronic structure of phosphonate inhibitors | Offered insights into the binding and inhibition mechanisms. nih.gov |

| Photophysical Properties | Electronic transitions, excited states | Supported the interpretation of fluorescence data for functionalized fluorenes. 17img.cnresearchgate.net |

Molecular Dynamics Simulations: Understanding Interfacial Phenomena and Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide detailed information about the behavior of complex systems, including those involving 9H-Fluoren-9-ylphosphonic acid at interfaces.

MD simulations are particularly well-suited for investigating interfacial phenomena, such as the behavior of molecules at the oil-water interface. mdpi.com These simulations can reveal how surfactants and nanoparticles arrange themselves at such interfaces, influencing properties like interfacial tension. mdpi.comnih.gov For example, studies have shown that modified nanoparticles can self-assemble at the oil-water interface, forming aggregates and affecting the interfacial thickness. researchgate.net The insights from MD simulations are valuable for applications like enhanced oil recovery. mdpi.com

In the context of materials science, MD simulations have been used to study the atomic diffusion and bonding mechanisms at bimetallic interfaces, such as the Fe/Cu interface. nih.gov These simulations can predict the effects of adding other elements, like nickel, on the interfacial properties and mechanical strength. nih.gov The results from MD simulations often show good qualitative agreement with experimental observations. nih.gov

For systems involving ionic liquids and electrodes, MD simulations can elucidate the structure and dynamics of the electrical double layer. mdpi.com This includes determining the distribution of ions near the electrode surface and calculating properties like the diffusion coefficient, which is crucial for understanding the performance of energy storage devices. mdpi.com The simulations can show how the dynamics of ions are altered in the interfacial region compared to the bulk electrolyte. mdpi.com

While direct MD simulation studies on this compound are not extensively reported in the provided context, the principles and methodologies are highly applicable. For instance, MD simulations could be used to model the interaction of this molecule with various surfaces or its self-assembly behavior in different solvents. The functionalization of layered simple hydroxides with fluorene-phosphonic acids has been studied, and while not explicitly MD, the investigation of the organization of molecules within the interlamellar spacing points to the importance of molecular interactions that could be further explored with MD simulations. researchgate.net

| Simulation Focus | System Studied | Key Insights from MD |

| Interfacial Behavior | Oil-water interface with nanoparticles/surfactants | Self-assembly of nanoparticles, reduction of interfacial tension, formation of interfacial films. mdpi.comnih.govresearchgate.net |

| Materials Interfaces | Fe/Cu bimetallic interface | Atomic diffusion mechanisms, effect of alloying elements on interfacial properties. nih.gov |

| Electrochemical Systems | Ionic liquids at MoS2 electrode | Structure of the electrical double layer, ion distribution and dynamics at the interface. mdpi.com |

| Layered Materials | Fluorene-phosphonic acids in layered hydroxides | Organization of molecules in confined spaces (potential for MD application). researchgate.net |

Quantum Chemical Studies on Spectroscopic Properties and Excited States

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties and the nature of excited states in molecules like this compound. These methods provide a theoretical foundation for understanding phenomena such as fluorescence and phosphorescence.

Studies on fluorene-based systems have utilized quantum chemistry to investigate their photophysical properties. For example, in the context of hyperfluorescence in organic light-emitting diodes (OLEDs), quantum chemistry and quantum dynamics simulations have been combined to understand the excited state properties required for efficient energy transfer. rsc.org These calculations can determine the energies of the singlet and triplet excited states and the rates of processes like Förster resonance energy transfer (FRET). rsc.org

For fluorene-based molecular motors, quantum chemistry calculations have been crucial in elucidating the mechanism of light-induced rotation. rsc.org These studies have mapped out the potential energy surfaces of the ground and excited states, identifying key features like conical intersections that facilitate the isomerization process. rsc.org The excited state lifetimes predicted by these calculations have been found to be in good agreement with experimental measurements. rsc.org

The synthesis of novel phosphonic acid-functionalized fluorene derivatives as chemosensors has been supported by quantum chemical calculations. researchgate.net These calculations help to understand how the binding of an ion, such as Fe³⁺, to the phosphonic acid group leads to a quenching of the fluorescence emission. researchgate.net This is achieved by analyzing the changes in the electronic structure and the nature of the excited states upon ion binding.

Furthermore, quantum chemical methods are used to study the electronic structure of gold-based carbene-metal-amide (CMA) molecules, which can act as sensitizers in OLEDs. rsc.org The calculations provide details on the excited state energies and compositions, which are essential for understanding the efficiency of intersystem crossing and subsequent energy transfer to a fluorescent emitter. rsc.org

| Area of Study | Molecule/System | Computational Insights |

| Organic Electronics (OLEDs) | Hyperfluorescence systems with fluorene derivatives | Excited state energies, FRET rates, understanding of efficient energy transfer. rsc.org |

| Molecular Machines | Fluorene-based molecular motors | Potential energy surfaces, conical intersections, excited state lifetimes, mechanism of rotation. rsc.org |

| Chemical Sensing | Phosphonic acid-functionalized fluorenes | Mechanism of fluorescence quenching upon ion binding, changes in electronic structure. researchgate.net |

| Photophysics | Carbene-metal-amide complexes | Excited state energies and compositions, efficiency of intersystem crossing. rsc.org |

Computational Modeling of Structure-Activity Relationships (QSAR) and Pharmacophore Features for Phosphonate Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

QSAR studies have been successfully applied to phosphonate and bisphosphonate derivatives to understand their inhibitory activity against enzymes like human farnesyl pyrophosphate synthase (hFPPS). thieme-connect.com These models can identify the key structural features that are important for biological activity. thieme-connect.com By using descriptors derived from the molecular structure, such as those from the Simplified Molecular Input Line Entry System (SMILES), QSAR models can be developed to predict the pIC50 values of new compounds. thieme-connect.com

The development of robust QSAR models requires careful validation to ensure their predictive power. thieme-connect.com This often involves splitting the data into training and test sets and evaluating various statistical parameters. thieme-connect.com The applicability domain of a QSAR model is also an important consideration, as it defines the chemical space for which the model can make reliable predictions. thieme-connect.com

Pharmacophore modeling is another important computational tool that is often used in conjunction with QSAR. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. By identifying the key pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, it is possible to design new molecules that fit the pharmacophore and are likely to be active. nih.gov

In the context of phosphonate systems, QSAR and pharmacophore modeling have been used to study their potential as anticancer agents and as inhibitors of the main protease of SARS-CoV-2. nih.govinsilico.eu These studies have highlighted the importance of factors like the polarity and topology of the molecules in determining their biological activity. nih.gov

| Study Focus | Compound Class | Key Findings from QSAR/Pharmacophore Modeling |

| hFPPS Inhibition | Nitrogen-containing monophosphonates and bisphosphonates | Identification of key structural features for inhibitory activity, development of predictive QSAR models. thieme-connect.comthieme-connect.com |

| Anticancer Activity | Triphenylmethyl-containing phosphonates | Establishment of QSAR models to guide the design of more potent anticancer agents. insilico.eu |

| COVID-19 Inhibition | Phosphonate derivatives | Importance of polarity and topology for binding to the main protease, identification of potential inhibitors. nih.gov |

| Skin Sensitization | Various chemical structures | Use of expert systems and (Q)SARs to predict skin sensitization potential. nih.gov |

Investigation of Electronic Structure and Quantum Dynamics in Related Fluorene Systems

The study of the electronic structure and quantum dynamics of fluorene and its derivatives provides fundamental insights into their behavior in various applications, from organic electronics to molecular machines. These investigations often employ a combination of theoretical methods to unravel complex processes that occur on very short timescales.

The electronic structure of fluorene-based systems is a key determinant of their properties. For example, in the context of triplet-triplet energy transfer in a fluorene dimer, electronic structure calculations are used to determine crucial parameters like the electronic coupling and reorganization energy. researchgate.net These parameters govern the rate of energy transfer and can be calculated using methods like constrained density functional theory. researchgate.net

Quantum dynamics simulations build upon the electronic structure information to model the time evolution of the system. For instance, in the study of charge transport in organic semiconductors, the time-dependent wavepacket diffusion approach can be used to calculate charge carrier mobilities. researchgate.net These simulations can incorporate the dynamic fluctuations of electronic couplings, which are obtained from molecular dynamics simulations. researchgate.net

In the field of molecular motors, the investigation of the electronic structure and dynamics of an isolated fluorene-based motor in the gas phase has provided valuable insights. rsc.org These studies have shown that the dynamics involve relaxation on the excited state potential energy surface, followed by internal conversion back to the ground state. rsc.org These findings are consistent with observations from time-resolved measurements in solution. rsc.org

The study of photoinduced charge transfer dynamics in hybrid systems, such as those involving porphyrins and fullerenes, also benefits from the investigation of electronic structure and quantum dynamics. acs.org These studies can elucidate the factors that favor charge separation, such as the number of acceptor states and the donor-acceptor interaction. acs.org While not directly involving fluorene, the methodologies are highly relevant to understanding similar processes in fluorene-based donor-acceptor systems.

First-principles calculations are a cornerstone of theoretical and computational research on the electronic, optical, and structural properties of condensed matter systems, including carbon-based nanostructures like graphene and fluorene derivatives. ehu.eus These methods are used to study a wide range of phenomena, from thermoelectric properties to surface dynamics. ehu.eus

| Research Area | System | Key Theoretical and Computational Findings |

| Energy Transfer | Fluorene dimer | Calculation of electronic coupling and reorganization energy, prediction of energy transfer rates. researchgate.net |

| Charge Transport | n-type organic semiconductors | Calculation of charge carrier mobilities using quantum dynamics simulations. researchgate.net |

| Molecular Machines | Isolated fluorene-based molecular motor | Elucidation of the dynamics of light-induced rotation, including excited state relaxation and internal conversion. rsc.org |

| Charge Separation | Donor-acceptor hybrids | Understanding the role of electronic structure and donor-acceptor interactions in photoinduced charge transfer. acs.org |

| Condensed Matter Physics | Carbon-based nanostructures | Application of first-principles methods to study electronic, optical, and structural properties. ehu.eus |

Coordination Chemistry of 9h Fluoren 9 Ylphosphonic Acid and Its Complexes

Synthesis and Structural Diversity of Metal-Phosphonate Coordination Compounds

The synthesis of metal phosphonates, including those with 9H-Fluoren-9-ylphosphonic acid and its derivatives, is typically achieved through hydrothermal or solvothermal methods. mdpi.comresearchgate.net These techniques involve reacting the phosphonic acid ligand with a corresponding metal salt in a sealed vessel at elevated temperatures. This approach facilitates the crystallization of extended structures, such as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The structural diversity of the resulting compounds is vast, largely due to the multiple coordination modes available to the phosphonate (B1237965) group and the coordination preferences of the metal ion. sci-hub.se

The coordination of phosphonate ligands with lanthanide (Ln) ions is a promising route to novel functional materials, leveraging the unique magnetic and optical properties of the 4f elements. researchgate.net Lanthanides typically exhibit high coordination numbers, which the multidentate phosphonate group can satisfy effectively. researchgate.net

Recent research has led to the synthesis of the first cobalt(III)-gadolinium(III) phosphonate compounds. nih.gov By adjusting reaction conditions, two distinct heterometallic Co(III)-Gd(III) clusters, a Co₂Gd₆ and a Co₂Gd₉ complex, were isolated from the same set of reactants. nih.gov These compounds feature defective dicubane-like cores and represent a rare class of 3d-4f complexes with a high ratio of lanthanide ions. Magnetic studies performed on these clusters revealed significant magnetic entropy changes, with values of -ΔSₘ = 27.81 J kg⁻¹ K⁻¹ for the Co₂Gd₆ cluster and 33.07 J kg⁻¹ K⁻¹ for the Co₂Gd₉ cluster (at 3 K and 7 T), indicating their potential as magnetic refrigerants. nih.gov

The reaction of fluorene-based phosphonic acids with d-block transition metals has yielded crystalline coordination polymers with distinct structural features. mdpi.comresearchgate.netsci-hub.se The specific architecture is highly dependent on both the ligand and the metal ion used.

For instance, the hydrothermal reaction of 9,9-dimethylfluorenyl-2-phosphonic acid with manganese nitrate (B79036) resulted in the formation of Mn(H₂O)₂[O₂(OH)PC₁₅H₁₃]₂·2H₂O. mdpi.com This compound is a rare example of a manganese-phosphonate material that forms isolated one-dimensional (1D) chains. Within these chains, the Mn(II) centers are octahedrally coordinated. Magnetic susceptibility measurements indicated the presence of antiferromagnetic exchange interactions within the material. mdpi.com

Similarly, the use of fluoren-9-ylphosphonic acid in a reaction with zinc has been reported to form a 1D chain structure. This structure consists of edge-sharing 8-membered rings composed of alternating zinc and phosphorus atoms (Zn-O-P-O-Zn-O-P-O). sci-hub.se The formation of these distinct 1D architectures highlights the role of the bulky fluorene (B118485) ligand in preventing the formation of denser 2D or 3D networks, instead favoring chain-like motifs. mdpi.com

Structural Features of Fluorene Phosphonate Complexes with d-Block Metals

| Metal Ion | Ligand | Chemical Formula | Structural Motif | Key Features | Reference |

|---|---|---|---|---|---|

| Mn(II) | 9,9-dimethylfluorenyl-2-phosphonic acid | Mn(H₂O)₂[O₂(OH)PC₁₅H₁₃]₂·2H₂O | Isolated 1D Chains | Octahedral Mn(II) coordination; exhibits antiferromagnetic interactions. | mdpi.com |

| Zn(II) | Fluoren-9-ylphosphonic acid | Zn(H₂O)PO₃-C₁₃H₉·H₂O | 1D Chains | Composed of edge-sharing 8-membered Zn-O-P-O rings. | sci-hub.se |

Beyond the synthesis of coordination polymers, fluorene-phosphonic acids are effective agents for the functionalization of low-dimensional inorganic materials. researchgate.net Layered materials, such as Layered Simple Hydroxides (LSH) and Layered Double Hydroxides (LDH), consist of stacked inorganic sheets and can host organic molecules in their interlayer spaces through intercalation. researchgate.netrsc.org

The insertion of fluorene-phosphonic acids into the galleries of LSH or LDH materials creates organic-inorganic hybrid structures. researchgate.net In this arrangement, the phosphonate headgroup anchors to the inorganic hydroxide (B78521) layers, while the rigid fluorene tail projects into the interlayer space. This functionalization can modify the properties of the host material, introducing functionalities such as luminescence or altering its magnetic or electronic characteristics. The choice of the fluorene backbone allows for tuning the interlayer spacing and introducing specific properties derived from the organic component. mdpi.comresearchgate.net

Elucidation of Phosphonate Ligand Binding Modes and Coordination Geometry

The structural diversity observed in metal-phosphonate chemistry stems largely from the versatile binding capacity of the tetrahedral [RPO₃]²⁻ group. sci-hub.se The three oxygen atoms of the phosphonate moiety can engage in a variety of coordination modes, ranging from simple monodentate binding to more complex bridging arrangements involving multiple metal centers. This adaptability allows for the construction of architectures with different dimensionalities. sci-hub.seichem.md

The notation developed by Harris is commonly used to describe the complex binding modes of phosphonate ligands. These modes include monodentate, bidentate (chelating or bridging), and tridentate coordination, with numerous variations in how the ligand bridges two, three, or more metal ions. sci-hub.se This multi-site coordination capability contributes to the formation of stable, extended polymeric networks. ichem.md

Common Coordination Modes of Phosphonate Ligands

| Coordination Mode | Denticity | Description | Structural Role |

|---|---|---|---|

| Monodentate | 1 | One phosphonate oxygen binds to a single metal center. | Terminal ligand |

| Bidentate Chelating | 2 | Two phosphonate oxygens bind to the same metal center. | Forms a chelate ring |

| Bidentate Bridging | 2 | Two phosphonate oxygens bind to two different metal centers. | Links metal centers into chains or dimers |

| Tridentate Bridging | 3 | All three phosphonate oxygens bind to two or three different metal centers. | Creates layers or 3D frameworks |

| Higher Order Bridging | Variable | Ligand bridges three or more metal centers in various configurations. | Forms complex clusters and frameworks |

In the context of fluorene phosphonates, the coordination geometry around the metal center is dictated by both the phosphonate binding and the metal's intrinsic preference. For example, in the manganese-fluorene phosphonate chain structure, the Mn(II) ion achieves a distorted octahedral geometry. mdpi.com In some iron(III) phosphonate clusters, the iron atoms can adopt either an FeO₅N or FeO₄N₂ coordination environment, completed by phosphonate oxygens, bridging hydroxo or oxo groups, and nitrogen atoms from co-ligands like pyridine. arxiv.org The ability of phosphonate ligands to cap metal clusters is a recurring structural theme, where the ligand bridges multiple metal atoms across a face of an inorganic core, contributing to the stability of the cluster. arxiv.org

Influence of Fluorene Substituents on Coordination Architectures and Properties

The organic component of a metal-phosphonate framework is not merely a passive spacer but plays a critical role in directing the final structure and defining its properties. mdpi.com The use of a rigid and bulky backbone like fluorene is a deliberate design choice to impart specific characteristics to the resulting material. mdpi.commdpi.com

The steric bulk of the fluorenyl group can prevent the formation of dense, three-dimensional frameworks, instead favoring lower-dimensional structures like the isolated chains observed in manganese and zinc fluorene phosphonates. mdpi.comsci-hub.se Once these chains are formed, the fluorene moieties mediate the interactions between them. In the case of the manganese phosphonate, the packing is governed by Van der Waals forces and C-H···C hydrogen bonds involving the aromatic fluorene rings. mdpi.com

Furthermore, the 9-position of the fluorene core is known to be particularly reactive and is a common site for substitution to tune the molecule's electronic and steric properties and to enhance the stability of fluorene-based materials. mdpi.commdpi.com Modifying this position on the fluorene backbone can significantly alter the absorption and emission properties of the molecule. mdpi.com While specific studies on the effect of C9-phosphonic acid substitution on the properties of the resulting coordination polymers are emerging, it is a well-established principle in metal-organic framework chemistry that modifying the ligand's functional groups is a powerful tool for tuning the final architecture and function of the material. nih.govresearchgate.net The rigid, V-shaped geometry of ligands derived from a 9,9-disubstituted fluorene core, for example, has been shown to direct the assembly of specific 2D and 3D network topologies. rsc.org

Supramolecular Chemistry and Self Assembly with 9h Fluoren 9 Ylphosphonic Acid Derivatives

Design Principles for Constructing Supramolecular Frameworks

The rational design of supramolecular frameworks based on 9H-fluoren-9-ylphosphonic acid derivatives hinges on the strategic interplay of molecular shape, functional group placement, and the energetics of non-covalent interactions. A primary consideration is the inherent steric bulk of the fluorenyl group. This large, rigid moiety significantly influences the possible packing arrangements, often preventing the formation of simple, continuous chain structures commonly observed with smaller phosphinic acids. Instead, the fluorenyl group can direct the assembly towards more complex, often lower-dimensional, structures such as dimers or discrete chains.

Another key design principle involves leveraging the directional nature of the phosphonic acid group. This group is an excellent hydrogen bond donor and acceptor, capable of forming robust and predictable synthons. By modifying the fluorene (B118485) backbone with other functional groups, it is possible to introduce additional interaction sites, thereby programming the self-assembly process to yield specific, desired architectures. The goal is to create a balance between the strong, directional interactions of the phosphonic acid groups and the weaker, less directional forces, such as van der Waals interactions, involving the large aromatic surfaces of the fluorene units. The large size of the fluorene ligand is also instrumental in creating isolated metal chains in coordination polymers, thereby controlling the distances between them and influencing the resulting material properties.

Role of Non-Covalent Interactions in Directing Self-Assembly: Hydrogen Bonding and Pi-Stacking

The self-assembly of this compound derivatives into well-defined supramolecular structures is predominantly driven by two key non-covalent interactions: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The phosphonic acid moiety is the primary driver of hydrogen-bonded networks in these systems. In a closely related structure, (9H-Fluoren-9-yl)(phenyl)phosphinic acid, the molecules form dimeric units through pairs of O—H···O═P hydrogen bonds, creating a centrosymmetric arrangement. mdpi.com The O···O distance in these dimers is approximately 2.5107 (15) Å, which is indicative of a moderately strong hydrogen bond. This dimerization effectively creates a larger, more complex building block that then assembles further through other interactions.

Pi-Stacking: The large, flat, and electron-rich surface of the fluorene ring system is ideal for engaging in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for organizing the molecules in the solid state. In the aforementioned phosphinic acid derivative, these π-π interactions connect the hydrogen-bonded dimers into continuous chains. mdpi.com The centroid-to-centroid distance between the five-membered rings of adjacent fluorenyl groups is a relatively short 3.6273 (9) Å, with perpendicular distances between the benzene (B151609) rings of 3.4831 (6) and 3.4608 (6) Å, indicating significant overlap and strong interaction. mdpi.com The interplay between the strong, directional hydrogen bonds forming the initial dimers and the subsequent π-π stacking that organizes these dimers into larger arrays is a hallmark of the supramolecular chemistry of these compounds.

Below is an interactive data table summarizing the key non-covalent interaction parameters observed in a related fluorenylphosphinic acid crystal structure.

| Interaction Type | Description | Distance (Å) |

| Hydrogen Bonding | O—H···O═P | 2.5107 (15) |

| π-π Stacking | Centroid-to-centroid (5-membered rings) | 3.6273 (9) |

| π-π Stacking | Perpendicular (benzene rings) | 3.4831 (6) |

| π-π Stacking | Perpendicular (benzene rings) | 3.4608 (6) |

Formation and Properties of Hybrid Supramolecular Materials Incorporating Fluorene Phosphonates

The robust and predictable self-assembly characteristics of this compound make it an excellent organic precursor for the synthesis of hybrid organic-inorganic materials. By reacting the phosphonic acid with metal ions, it is possible to create coordination polymers with unique structural and physical properties.

A notable example is the one-dimensional cobalt(II) phosphonate (B1237965), Co(H₂O)₂PO₃C–C₁₂H₉·H₂O, synthesized under hydrothermal conditions. mdpi.com In this hybrid material, the phosphonate groups from the 9-fluorenylphosphonic acid bridge cobalt centers, which are also coordinated by water molecules. This results in the formation of isolated perovskite-type chains of corner-shared CoO₄(H₂O)₂ octahedra that are interconnected by the phosphonate groups. mdpi.com

The structure of this hybrid material consists of layers of these cobalt-phosphonate chains alternating with double layers of the organic fluorene groups. mdpi.com This layered arrangement is a direct consequence of the self-assembly process, where the inorganic coordination network is templated by the organic components. The large fluorene groups effectively separate the inorganic chains, leading to a quasi-one-dimensional system.

The properties of these hybrid materials are a direct result of their unique structure. The Co(II) phosphonate exhibits one-dimensional antiferromagnetic interactions. mdpi.com However, unlike some related single-chain magnets, this material does not exhibit this property, a difference attributed to the specific geometry of the octahedral chains and potential weak antiferromagnetic interactions between them. mdpi.com This demonstrates how the choice of the organic phosphonic acid precursor, in this case, this compound, can be used to tune the magnetic properties of the resulting hybrid material. The thermal stability and potential for applications in areas such as catalysis and proton conduction are also key properties being explored in this class of materials.

The following table provides crystallographic data for the one-dimensional fluorene-based Co(II) phosphonate hybrid material.

| Parameter | Value |

| Chemical Formula | Co(H₂O)₂PO₃C–C₁₂H₉·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Advanced Materials Science Applications of 9h Fluoren 9 Ylphosphonic Acid Derivatives

Development of Optoelectronic Materials: Luminescent and Fluorescent Systems

The inherent luminescent properties of the fluorene (B118485) moiety make its phosphonic acid derivatives highly suitable for optoelectronic applications. The phosphonic acid group not only enhances solubility and processability but also provides a convenient anchor for surface modification and interaction with other components in a device.

Fluorescent Sensors for Analytical Applications (e.g., Metal Ion Detection)

The strategic incorporation of a phosphonic acid group onto a fluorene scaffold has led to the creation of highly selective and sensitive fluorescent chemosensors for metal ion detection. The phosphonic acid moiety acts as a fluorogenic ionophore, binding to specific metal ions and inducing a change in the fluorescence of the fluorene unit.

A notable example involves the synthesis of novel fluorene derivatives functionalized with a phosphonic acid group, which have demonstrated high selectivity for the detection of Iron(III) (Fe³⁺) ions. researchgate.net The sensing mechanism is based on static quenching, where the binding of Fe³⁺ to the oxygen atoms of the phosphonic group forms a non-fluorescent complex. researchgate.net This interaction effectively quenches the fluorescence of the fluorene derivative. The binding ratio between the sensor and Fe³⁺ has been determined to be 1:1 through Job plot analysis. researchgate.net Such sensors have been successfully used to monitor trace levels of iron in various samples. researchgate.net

Furthermore, phosphonate-functionalized polyfluorenes have been developed into thin-film sensors for the sensitive detection of Fe³⁺ in both organic and aqueous environments. acs.org These sensors, created by covalently immobilizing the polymer on a glass surface, exhibit a detection limit as low as 8.4 parts per billion (ppb) in THF solution and 0.14 parts per million (ppm) in aqueous solution. acs.org The sensing process is also reversible, adding to its practical utility. acs.org

Beyond iron, fluorene-based derivatives have been designed for the detection of other biologically and environmentally important metal ions. For instance, a fluorene derivative incorporating a dibenzosubstituted oxaaza macrocycle has shown high sensitivity and selectivity for Zinc(II) (Zn²⁺) ions in both organic and mixed aqueous media. nih.gov The complexation process corresponds to a 1:1 stoichiometry with binding constants in the range of (2–3)·10⁵ M⁻¹. nih.gov This sensor also exhibits significant two-photon absorption (2PA) properties, making it a promising candidate for two-photon fluorescence microscopy imaging of Zn²⁺. nih.gov

| Fluorene Derivative | Target Ion | Sensing Mechanism | Detection Limit | Binding Ratio (Sensor:Ion) |

|---|---|---|---|---|

| Phosphonic-functionalized fluorene | Fe³⁺ | Static Quenching | Trace levels | 1:1 |

| Phosphonate-functionalized polyfluorene film | Fe³⁺ | Fluorescence Quenching | 8.4 ppb (in THF) | Not specified |

| Fluorene with oxaaza macrocycle | Zn²⁺ | Fluorescence Enhancement | Dynamic range 10⁻⁴ to 10⁻⁶ M | 1:1 |

Design of Blue Emissive Organic Materials

Fluorene-based compounds are promising candidates for blue-light-emitting materials in organic light-emitting diodes (OLEDs) due to their high photoluminescent quantum yield (PLQY), good thermal stability, and excellent solubility. umich.edu The development of efficient and stable deep-blue emitters is crucial for full-color displays and solid-state lighting.

Researchers have synthesized a series of new blue-light-emitting materials consisting of oligofluorenyl blocks combined with electron-donating and electron-withdrawing groups. umich.edu While not directly containing a phosphonic acid group on the fluorene, this research highlights the tunability of fluorene's optical properties. These materials have achieved high external quantum efficiencies (EQEs) in OLEDs. For instance, an undoped device using one such oligomer reached a maximum EQE of 6.1%. umich.edu When doped into a host material, the EQEs of these devices were even higher, reaching up to 8.6%, with Commission Internationale de l'Eclairage (CIE) coordinates in the pure-blue region. umich.edu

The incorporation of a phosphine (B1218219) oxide group, which shares the phosphorus center with phosphonic acids, into fluorene derivatives has also been explored to enhance electron-transporting capabilities and improve OLED performance. researchgate.net These design strategies aim to facilitate the injection and transport of both holes and electrons, leading to more efficient and stable blue OLEDs. umich.edu Recent advancements have led to deep-blue fluorescent OLEDs with EQEs exceeding 11% and excellent color purity. mdpi.com

| Fluorene-Based Material | Device Type | Maximum External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |

|---|---|---|---|

| Oligofluorenyl with electron donating/withdrawing groups (undoped) | OLED | 6.1% | Not specified |

| Oligofluorenyl with electron donating/withdrawing groups (doped) | OLED | 8.6% | (0.149, 0.132) |

| Phenanthroimidazole and fluorene derivative (SP) | OLED | 11.3% | (0.15, 0.13) |

Functional Magnetic Materials: Molecular Magnets and Magnetic Refrigerants

The combination of the fluorene backbone with phosphonate (B1237965) ligands offers a pathway to construct novel functional magnetic materials. The phosphonate group can coordinate to various metal ions, creating extended structures with interesting magnetic properties.

A prime example is a new Co(II) phosphonate, Co(H₂O)₂PO₃C–C₁₂H₉·H₂O, synthesized using 9-fluorenylphosphonic acid. mdpi.com This compound features a one-dimensional structure of isolated perovskite-type chains of corner-shared CoO₄(H₂O)₂ octahedra interconnected by the phosphonate groups. mdpi.com Magnetic studies of this material revealed one-dimensional antiferromagnetic interactions with potential spin canting at low temperatures. mdpi.com This research demonstrates how the large fluorene ligand can effectively isolate the magnetic cobalt chains, leading to low-dimensional magnetic behavior. mdpi.com

While research on this compound derivatives specifically for magnetic refrigeration is still emerging, the broader class of lanthanide phosphonate complexes has shown significant promise in this area. mdpi.com Lanthanide ions, particularly the isotropic Gd(III) ion, are known for their large magnetocaloric effect (MCE), which is the basis for magnetic refrigeration. mdpi.comdtu.dk The phosphonate ligands can bridge multiple lanthanide ions to form clusters that exhibit enhanced MCE, making them plausible candidates for magnetic cooling applications. mdpi.com The design of single-molecule magnets (SMMs) has also benefited from the use of phosphorus-based ligands with lanthanide ions like Dysprosium(III). nih.govresearchgate.net The ligand field created by these donors is crucial in maximizing the magnetic anisotropy, a key requirement for SMM behavior.

Organic Semiconductor Materials Based on Fluorene-Phosphonate Hybrid Structures

Fluorene derivatives are a cornerstone in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The introduction of phosphonic acid groups creates hybrid structures with tailored electronic properties and improved processability.

New semiconductors containing fluorene and fluorenone central units with phosphonic acid anchoring groups have been synthesized and investigated as electron-transporting materials for photovoltaic devices. nih.govrsc.org These materials exhibit good thermal stability and suitable electrochemical properties for efficient electron transport from the light-absorbing layer to the electrode. nih.govrsc.org The phosphonic acid groups also improve the wettability of substrates like ITO and TiO₂, indicating strong bond formation at the interface. nih.gov

In the realm of OFETs, fluorene-based molecules are widely used as the active semiconductor layer. researchgate.netnih.govwikipedia.org The performance of these devices is critically dependent on the molecular structure and the resulting solid-state packing. While direct examples of this compound in the active layer of OFETs are not yet widespread, the functionalization of fluorene with various electron-withdrawing groups has been shown to tune the HOMO/LUMO energy levels, enabling both p-type and n-type charge transport. researchgate.net For example, a dicyanovinylene-functionalized fluorene derivative exhibited n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a high current on/off ratio of ~10⁶. researchgate.net The phosphonic acid group offers a route to create solution-processable semiconductors and to control the morphology and interfacial properties in thin-film devices.

| Material | Application | Key Properties/Performance |

|---|---|---|

| Fluorene-diphosphonic acid | Electron-transporting material (Photovoltaics) | Good thermal stability, suitable electrochemical properties |

| Dicyanovinylene-functionalized fluorene | Organic Field-Effect Transistor (OFET) | n-channel mobility: 0.0055 cm²/Vs, On/Off ratio: ~10⁶ |

| Fluorenone with alkylated thiophene | Organic Field-Effect Transistor (OFET) | p-channel mobility: up to 0.02 cm²/Vs, On/Off ratio: 10⁷ |

Design and Synthesis of Hybrid Inorganic-Organic Frameworks

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of phosphonic acids as linkers, in place of more common carboxylic acids, can lead to MOFs with enhanced thermal and chemical stability.

The synthesis of novel metal(IV) phosphonate frameworks, particularly with zirconium(IV), has been an active area of research. swan.ac.ukswan.ac.uk Zirconium phosphonate-based materials are known for their robustness. While specific studies focusing on this compound as the primary linker are limited, the principles established with other phosphonate linkers are directly applicable. The bulky and rigid nature of the fluorene core can be used to control the pore size and topology of the resulting MOF. The synthesis of zirconium phosphonate-modified surfaces is also a key area, where these materials are used for the immobilization of biomolecules. nih.gov The use of non-linear phosphonate linkers has been explored to move away from the common pillared-layered structures often seen in metal phosphonates, aiming to create new framework topologies with tailored properties for applications like carbon capture. swan.ac.uk

Phosphonate Chemistry in Biomaterials Science

The phosphonate group is a key functional moiety in biomaterials science due to its structural similarity to phosphate (B84403) groups found in biological systems and its strong affinity for calcium-containing materials like hydroxyapatite, the main component of bone and teeth.

Phosphonate-functionalized polymers, including polyfluorenes, have been investigated for biomedical applications. For example, multicolor fluorescent nanoparticles based on fluorene-based conjugated polyelectrolytes have been developed for bioimaging and as thermosensitive carriers for drug delivery. mdpi.com The phosphonate group can enhance the biocompatibility and targeting capabilities of these nanosystems.

Furthermore, phosphonates are widely used in medicinal chemistry to design enzyme inhibitors and antiviral agents, where they act as non-hydrolyzable mimics of phosphates. nih.gov The development of phosphonate prodrugs is an important strategy to improve the oral bioavailability and intracellular delivery of therapeutic agents. nih.gov While direct applications of this compound in this context are not extensively documented, its derivatives represent a platform for creating new biocompatible materials for applications such as coatings for biomedical implants to promote osseointegration or as components in targeted drug delivery systems. The phosphonate group's ability to bind strongly to bone makes it an attractive anchor for delivering therapeutic agents to skeletal tissues.

Biochemical and Environmental Research Aspects of 9h Fluoren 9 Ylphosphonic Acid

Elucidation of Interactions with Biological Systems and Enzyme Mechanisms

There is currently no specific information available in peer-reviewed literature regarding the direct interaction of 9H-Fluoren-9-ylphosphonic acid with biological systems or its effects on enzyme mechanisms. The following subsections outline the general principles of phosphonate (B1237965) enzymology that could theoretically apply, but it must be stressed that these are not based on studies of this compound itself.

Investigation of Enzymatic Inhibition Properties and Selectivity

No studies have been published that investigate the enzymatic inhibition properties or selectivity of this compound. Generally, phosphonates are recognized for their ability to act as bioisosteres of phosphate (B84403) esters, which are ubiquitous in biological systems. This structural similarity allows some phosphonates to act as competitive inhibitors for enzymes that process phosphate-containing substrates. The stability of the carbon-phosphorus (C-P) bond in phosphonates, compared to the more labile phosphorus-oxygen (P-O) bond in phosphates, often leads to irreversible or tight-binding inhibition. The bulky fluorenyl group attached to the phosphorus atom in this compound would be a key determinant of its potential enzymatic targets and inhibitory selectivity, but this has not been experimentally verified.

Insights into Phosphonate Enzymology and Metabolic Pathways